Physicochemical Profile: LogP and Hydrogen-Bond Donor Count Differentiate 1-Methyl-2-(3-pyridyl)indole from Its N-Unsubstituted Analog
N1-methylation of 2-(pyridin-3-yl)indole eliminates the indolic N–H hydrogen-bond donor (HBD) and increases lipophilicity. The target compound 1-methyl-2-(3-pyridyl)indole has a calculated logP of 3.1 and HBD count of 0 [1]. In contrast, 2-(pyridin-3-yl)-1H-indole (CAS 15432-24-3) has a predicted logP of approximately 2.42 and an HBD count of 1 [2]. The N-methyl group thus increases logP by ~0.7 units and removes a hydrogen-bond donor, which can enhance passive membrane permeability and reduce aqueous solubility.
| Evidence Dimension | Predicted/calculated logP and hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | logP = 3.1; HBD = 0 [1] |
| Comparator Or Baseline | 2-(Pyridin-3-yl)-1H-indole (CAS 15432-24-3): logP ≈ 2.42; HBD = 1 [2] |
| Quantified Difference | ΔlogP ≈ +0.68; ΔHBD = -1 |
| Conditions | In silico prediction; experimental logP value for target confirmed at 3.24030 by LookChem |
Why This Matters
The higher logP and zero HBD count suggest the N-methylated compound has superior passive membrane permeability and a distinct oral absorption profile, directly impacting its suitability for cell-based assays and lead optimization campaigns where CNS penetration or cellular uptake is desired.
- [1] Molbic IDRB Lab. Compound Information: 1-methyl-2-pyridin-3-ylindole. LogP 3.1, HBD 0. https://molbic.idrblab.net/ (accessed 2026-05-11). View Source
- [2] ChemBase. 2-(Pyridin-3-yl)-1H-indole (CAS 15432-24-3): LogP 2.421562, LogD (pH 7.4) 2.4210258. https://www.chembase.cn (accessed 2026-05-11). View Source
